molecular formula C27H27NO B14367216 2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL CAS No. 93208-56-1

2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL

Katalognummer: B14367216
CAS-Nummer: 93208-56-1
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: WNTZCDWJIGFAPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL is a complex organic compound that features a fluorenylidene group, a piperidine ring, and an ethan-1-ol moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL typically involves multiple steps. One common method includes the reaction of 9H-fluoren-9-ylidene with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols .

Wirkmechanismus

The mechanism of action of 2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL include:

Uniqueness

What sets this compound apart is its combination of a fluorenylidene group with a piperidine ring and an ethan-1-ol moiety. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from organic electronics to bio-imaging .

Eigenschaften

CAS-Nummer

93208-56-1

Molekularformel

C27H27NO

Molekulargewicht

381.5 g/mol

IUPAC-Name

2-[5-[4-(fluoren-9-ylidenemethyl)phenyl]piperidin-2-yl]ethanol

InChI

InChI=1S/C27H27NO/c29-16-15-22-14-13-21(18-28-22)20-11-9-19(10-12-20)17-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-12,17,21-22,28-29H,13-16,18H2

InChI-Schlüssel

WNTZCDWJIGFAPF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NCC1C2=CC=C(C=C2)C=C3C4=CC=CC=C4C5=CC=CC=C53)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.